molecular formula C10H17F2NO3 B13625180 Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate

Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate

Cat. No.: B13625180
M. Wt: 237.24 g/mol
InChI Key: UVLFZLVFVGZFGG-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The trans configuration places the difluoromethyl (-CF₂H) and hydroxyl (-OH) groups at positions 3 and 4 of the pyrrolidine ring, respectively (Fig. 1). This stereochemical arrangement and functional group composition make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules .

Properties

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

UVLFZLVFVGZFGG-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate

Key Synthetic Steps

Formation of the Pyrrolidine Core

The pyrrolidine ring is often synthesized from suitable cyclic precursors or by cyclization of open-chain intermediates. For example, starting from 6-oxa-3-aza-bicyclo[3.1.0]hexane derivatives, ring-opening and subsequent transformations lead to pyrrolidine intermediates. Ammonia-mediated reactions in aqueous media under reflux conditions (60°C to 90°C) have been reported to convert bicyclic precursors into 3-amino-4-hydroxypyrrolidine derivatives with high yields (up to 96%).

Introduction of the Difluoromethyl Group

The difluoromethyl group is introduced typically through nucleophilic substitution or addition reactions involving fluorinated reagents. Specific methods include using difluoromethylated precursors or applying fluorination reagents under controlled conditions to install the CF2H moiety at the 3-position of the pyrrolidine ring. These steps require careful control of reaction conditions to maintain stereochemical integrity and avoid side reactions.

Hydroxyl Group Installation

The hydroxyl group at the 4-position is often introduced via selective oxidation or hydrolysis steps. In some synthetic routes, the hydroxyl group is present in the starting materials or intermediates, preserved through the synthetic sequence. Protection and deprotection strategies are employed to prevent unwanted reactions at this site during other transformations.

Protection of the Nitrogen as tert-Butyl Carbamate

The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically in dichloromethane solvent. This step is carried out at room temperature or slightly elevated temperatures for several hours (e.g., 4 hours), resulting in the tert-butyl carbamate derivative. Purification by column chromatography using mixtures of dichloromethane and methanol (95:5) yields the protected compound in good yield (around 62% over two steps).

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield Notes
Conversion of bicyclic precursor to 3-amino-4-hydroxypyrrolidine Aqueous ammonia, reflux at 60°C, 15 h 96% High yield conversion to amino-hydroxy pyrrolidine intermediate
Boc protection of amino-hydroxy pyrrolidine Di-tert-butyl dicarbonate, dichloromethane, room temp, 4 h 62% (two-step yield) Purification by column chromatography
Introduction of difluoromethyl group Reaction with difluoromethylating reagent, solvent: tetrahydrofuran or dichloromethane, base: potassium carbonate Not specified Requires careful control to maintain stereochemistry

Catalytic Hydrogenation and Reduction Steps

Some synthetic routes involve catalytic hydrogenation for reduction of nitrile or azide intermediates to amines, employing catalysts such as palladium on carbon under hydrogen atmosphere at mild pressures (1–10 bar). Solvents used include methanol or ethanol. These steps are crucial for converting cyano or azido precursors to amino functionalities required for further transformations.

Analysis and Perspectives from Varied Sources

  • The patent CN105017244A describes a method for synthesizing trans-configured tert-butyl pyrrolidine derivatives via cyano reduction using Raney nickel catalyst in alcohol solvents, highlighting the importance of catalyst choice and solvent in achieving stereoselectivity and yield.

  • Commercial chemical suppliers and research product descriptions emphasize the multi-step nature of the synthesis, including the difluoromethyl group introduction and purification strategies such as column chromatography to ensure compound purity.

  • Literature and experimental reports detail the use of aqueous ammonia for ring transformations and Boc protection protocols, providing practical reaction conditions and yields that can be replicated in research laboratories.

  • General methodology patents on related nitrogen heterocycles underscore the role of palladium-catalyzed hydrogenation and the selection of polar solvents like methanol or tetrahydrofuran to optimize reduction steps and protect functional groups during synthesis.

Summary Table of Preparation Methods

Preparation Step Reagents and Conditions Catalyst Solvent Temperature Time Yield Reference
Cyano reduction and ring closure Raney nickel Raney nickel Methanol or ethanol Ambient to reflux Not specified Not specified
Amino-hydroxy pyrrolidine formation Aqueous ammonia None Water 60–90°C 4–15 h Up to 96%
Boc protection Di-tert-butyl dicarbonate None Dichloromethane Room temperature 4 h 62% (two-step)
Difluoromethyl group introduction Difluoromethylating agents, base (K2CO3) None THF or DCM Ambient Not specified Not specified
Catalytic hydrogenation Palladium on carbon Pd/C Methanol or ethanol Ambient, H2 atmosphere (1–10 bar) Variable Not specified

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 4 undergoes nucleophilic substitution under basic conditions. For example:

SubstrateReagent/ConditionsProductYieldSource
Target compoundNaH, DMF, 3-chloropyrazinetert-Butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate440 mg

Mechanism : Deprotonation of the hydroxyl group by NaH generates an alkoxide, which displaces chloride in an SN2 reaction.

Esterification and Acylation

The hydroxyl group can be acylated to form esters, enhancing stability or enabling further functionalization.

Reaction TypeReagents/ConditionsProductNotesSource
TrifluoroacetylationTFAA (trifluoroacetic anhydride), DCMtert-Butyl 3-(difluoromethyl)-4-(trifluoroacetoxy)pyrrolidine-1-carboxylateImproves lipophilicity

Application : Acylation protects the hydroxyl group during multi-step syntheses, particularly in medicinal chemistry applications.

Oxidation to Ketone

The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP), a mild oxidizing agent:

SubstrateReagents/ConditionsProductYieldSource
Target compoundDess-Martin periodinane, DCM, 0°C → rttert-Butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate85%

Mechanism : DMP facilitates a two-electron oxidation, converting the alcohol to a ketone without over-oxidation .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to release the free amine:

SubstrateReagents/ConditionsProductNotesSource
Target compound4M HCl in dioxane, 3h3-(difluoromethyl)-4-hydroxy-pyrrolidineUsed in peptide coupling
Boc-protected derivativeTFA/DCM (1:1), 16hAmine intermediatePurified via reverse-phase HPLC

Applications : Deprotection is critical for generating reactive amines in drug discovery .

Stability of the Difluoromethyl Group

The -CF2H group exhibits metabolic stability due to the strength of C-F bonds. Key observations:

  • Resistance to hydrolysis : No degradation observed under physiological pH (pH 7.4, 37°C, 24h).

  • Electrophilic character : Enhances reactivity in Michael additions or radical reactions, though specific examples require further study.

Comparative Reactivity with Structural Analogues

CompoundKey ReactionDifference from Target CompoundSource
tert-Butyl 3-(trifluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylateFaster oxidation kinetics-CF3 vs. -CF2H substituent
tert-Butyl 4-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylatePreferential glycosylation-CH2OH vs. -CF2H

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Features :

  • Boc Protection : Enhances stability during synthetic processes, allowing selective deprotection under acidic conditions.
  • Difluoromethyl Group: Introduces electronegativity and metabolic resistance compared to non-fluorinated analogs.
  • Hydroxyl Group : Provides a site for hydrogen bonding or further functionalization (e.g., etherification, esterification).

Synthesis: The compound is synthesized via Mitsunobu-like coupling reactions, as demonstrated in European Patent Application EP 4 374 877 A2, where a hydroxyl group is introduced using tert-butyl carbamate derivatives and azodicarboxamide reagents .

Structural and Functional Group Variations

The target compound is compared to structurally analogous pyrrolidine derivatives (Table 1):

Table 1. Comparison of Key Pyrrolidine Derivatives

Compound Name Molecular Formula Substituents Key Features Applications Reference
Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate C₁₀H₁₇F₂NO₃ 3-CF₂H, 4-OH Boc-protected, trans configuration, hydrogen-bond donor Pharmaceutical intermediate (e.g., kinase inhibitors)
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate C₁₀H₁₈F₂N₂O₂ 3-NH₂, 4-CF₂H Amino group enables nucleophilic reactions (e.g., amide coupling) Precursor for peptidomimetics
tert-Butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate C₉H₁₄F₂NO₃ 3-CF₂H, 4-O Oxo group allows reduction to hydroxyl or further derivatization Intermediate in oxidation-reduction cascades
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 3-CF₃, 4-CH₃, 3-OH Trifluoromethyl enhances lipophilicity; methyl adds steric bulk High-resolution crystallography studies
Substituent Effects
  • Difluoromethyl (-CF₂H) vs.
  • Hydroxyl (-OH) vs. Oxo (=O) : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents. In contrast, the oxo group in ’s compound facilitates nucleophilic additions (e.g., Grignard reactions) .
  • Hydroxyl (-OH) vs. Amino (-NH₂): The amino group () offers broader reactivity (e.g., forming amides or ureas), whereas the hydroxyl group is more suited for etherification or esterification .

Biological Activity

Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : tert-butyl rel-(3R,4R)-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate
  • Molecular Formula : C11H19F2NO3
  • Molecular Weight : 251.27 g/mol
  • CAS Number : 2368911-11-7
  • Purity : 95% - 97% depending on the source .

The compound exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Notably, it has been studied for its role as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's.

  • β-secretase Inhibition : By inhibiting β-secretase, the compound prevents the aggregation of amyloid-beta peptides (Aβ), which are implicated in the pathogenesis of Alzheimer's disease. This mechanism helps to reduce the formation of neurotoxic fibrils from Aβ .
  • Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission and potentially improving cognitive function .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is metabolically stable, with a reduced Log P value due to the incorporation of difluoromethyl groups. This modification enhances hydrophilicity, potentially improving solubility and bioavailability .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

  • In Vitro Studies : Research demonstrated that this compound significantly protects astrocyte cells from Aβ-induced toxicity by reducing inflammatory markers such as TNF-α .
  • In Vivo Models : In animal models, the compound showed moderate protective effects against cognitive decline induced by scopolamine administration, although results varied compared to established treatments like galantamine .
  • Metabolic Stability : Studies indicate that the difluoromethyl substitution contributes to a favorable metabolic profile, suggesting lower persistence in biological systems compared to traditional tert-butyl groups .

Comparative Biological Activity Table

Compoundβ-secretase InhibitionAcetylcholinesterase InhibitionMetabolic Stability
This compoundYesYesHigh
Traditional Tert-butyl CompoundsVariableVariableLow

Q & A

Q. How do structural analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) compare in terms of solubility and bioactivity?

  • Methodological Answer: LogP calculations (e.g., ACD/Labs) show the difluoromethyl group enhances hydrophobicity compared to phenyl analogs. In vitro assays (e.g., solubility in PBS/DMSO) correlate with bioavailability. Bioactivity differences are assessed via enzyme inhibition assays (e.g., IC₅₀ values against proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.